4-heptyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-heptyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-heptylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-phenylcyclohexylcarbonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-heptyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various hydrazine derivatives.
Scientific Research Applications
4-heptyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-heptyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This makes it a valuable tool in studying biochemical pathways and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
N’-benzylidene-4-tert-butylbenzohydrazide: Known for its urease inhibitory activity.
2-hydroxy-N’-(4-fluorobenzoyl)benzohydrazide: Used in pharmaceutical research for its potential therapeutic properties.
Uniqueness
4-heptyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide stands out due to its unique combination of a heptyl chain, phenylcyclohexyl group, and benzohydrazide moiety. This structure provides distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C27H36N2O2 |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
4-heptyl-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide |
InChI |
InChI=1S/C27H36N2O2/c1-2-3-4-5-7-10-21-13-15-24(16-14-21)26(30)28-29-27(31)25-19-17-23(18-20-25)22-11-8-6-9-12-22/h6,8-9,11-16,23,25H,2-5,7,10,17-20H2,1H3,(H,28,30)(H,29,31) |
InChI Key |
PZZHERBAKCYTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)NNC(=O)C2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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